Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). [] It was specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. [] Acrizanib demonstrated potency and efficacy in rodent models of choroidal neovascularization (CNV), and exhibited limited systemic exposure after topical ocular administration. []
Relevance: While Acrizanib doesn't share the core indazole structure of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, it's considered related due to its shared focus on the trifluoromethyl (-CF3) group as a key pharmacophore. The presence of this group in both compounds suggests a potential for similar physicochemical properties and potential biological activity. []
Compound Description: This compound is a chemical precursor to Acrizanib (LHA510). [] It plays a crucial role in the synthetic pathway of Acrizanib and provides valuable insights into the structure-activity relationship studies related to VEGFR-2 inhibition.
Relevance: This compound shares a close structural resemblance to 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, particularly the presence of the 1-methyl-5-(trifluoromethyl)-1H-pyrazole moiety. This structural similarity suggests a potential for overlapping chemical properties and biological activities between the two compounds. []
1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Compound Description: These two compounds are key intermediates in the synthesis of various pharmaceutical and agrochemical compounds. [] They serve as versatile building blocks for introducing the 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole moiety into complex molecular structures.
Relevance: Both compounds are structurally related to 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine due to the shared presence of the 1-methyl-5-(trifluoromethyl)-1H-pyrazole group. This structural similarity highlights the importance of this particular moiety in medicinal chemistry and suggests that 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine might exhibit properties common to pyrazole derivatives, particularly those containing a trifluoromethyl group. []
Compound Description: This series of compounds represents a novel class of selective monoamine oxidase B (MAO-B) inhibitors. [] These inhibitors exhibited promising activity in improving memory and cognition, suggesting their potential for treating neurodegenerative diseases.
Relevance: These compounds are structurally related to 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine through the shared 1-methyl-5-(trifluoromethyl)-1H-pyrazole moiety. This structural similarity suggests a potential for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine to exhibit similar biological activity, particularly in the context of MAO-B inhibition. []
Compound Description: This compound is a crucial intermediate in the synthesis of various herbicides. [] Its structure incorporates a 1-methyl-5-trifluoromethyl-1H-pyrazole moiety, highlighting its significance in designing agrochemicals.
Relevance: This compound shares the 1-methyl-5-trifluoromethyl-1H-pyrazole core with 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine. This structural similarity, particularly the presence of the trifluoromethyl group, suggests potential similarities in their physicochemical properties and potential biological activities. []
4-Bromo-1-methyl-3(5)-trifluoromethyl-1H-pyrazole
Compound Description: This compound serves as a versatile building block in the synthesis of various pyrazole derivatives, particularly those containing a trifluoromethyl group. [] The presence of a bromine atom allows for further structural modifications and derivatizations.
Relevance: This compound shares a significant structural similarity with 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, specifically the 1-methyl-5-trifluoromethyl-1H-pyrazole core structure. [] This close resemblance suggests that both compounds might exhibit similar reactivity profiles and participate in analogous chemical reactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.